molecular formula C15H19NO3 B6147893 tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate CAS No. 253801-18-2

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Cat. No. B6147893
CAS RN: 253801-18-2
M. Wt: 261.3
InChI Key:
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Description

“tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a solid substance and its CAS number is 253801-18-2 .


Molecular Structure Analysis

The InChI code for “tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate” is 1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate” is 261.32 . It is a solid substance . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources .

Mechanism of Action

The mechanism of action of “tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate” is not specified in the available resources. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

The safety information available indicates that “tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate with sodium formate in the presence of palladium catalyst to form tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate", "sodium formate", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate and sodium formate in a solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate." ] }

CAS RN

253801-18-2

Product Name

tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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